Picilorex is synthesized through specific chemical processes that involve organic reactions. It falls under the category of synthetic compounds used primarily in pharmaceutical research. The classification of Picilorex can be further detailed based on its functional groups and molecular structure, which influence its chemical behavior and interactions.
The synthesis of Picilorex typically involves multi-step organic reactions. Common methods include:
These methods require precise control over reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and purity.
The molecular structure of Picilorex can be represented by its chemical formula, which provides insight into its atomic composition. The compound typically features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, reflecting its synthetic nature.
Picilorex undergoes various chemical reactions that can be categorized into:
Understanding these reactions is vital for predicting how Picilorex will behave in different environments or when combined with other substances.
The mechanism of action of Picilorex is primarily studied in the context of its biological effects. Research indicates that it may interact with specific receptors or enzymes within biological systems:
Quantitative data from pharmacological studies often illustrate the efficacy of Picilorex in modulating these biological targets.
Understanding the physical and chemical properties of Picilorex is essential for its application:
These properties are determined through standardized testing methods such as differential scanning calorimetry (DSC) and solubility tests.
Picilorex has several potential applications in scientific research:
Research continues to expand on these applications, highlighting the versatility of Picilorex as a compound of interest in various scientific disciplines.
Picilorex (INN: Roxenan) is a discontinued anorectic agent belonging to the pyrrolidine derivative class of compounds. Initially developed as a central nervous system stimulant for weight management, its clinical use has been discontinued, though it remains a compound of research interest due to its unique chemical structure and pharmacological profile. This comprehensive analysis examines Picilorex's historical development, structural characteristics, and potential therapeutic applications within rigorously defined scientific parameters [4].
Picilorex emerged during the mid-20th century pharmaceutical research into anorectic agents, with its development attributed to the code designation UP 507-04. Marketed under the brand name Roxenan, Picilorex was classified pharmacologically as a monoamine reuptake inhibitor with stimulant properties, sharing mechanistic similarities with amphetamine-derived compounds but featuring a distinctive pyrrolidine backbone [4].
Table 1: Pharmacological Classification of Picilorex in Context
Compound | Primary Mechanism | Therapeutic Class | Structural Class | Current Status |
---|---|---|---|---|
Picilorex | Monoamine reuptake inhibition | Anorectic | Pyrrolidine derivative | Discontinued |
Amphetamine | Monoamine release & reuptake inhibition | Anorectic/ADHD | Phenethylamine | Controlled medical use |
Cathinone | Monoamine release | Stimulant | β-keto-amphetamine | Illicit/controlled |
Fenfluramine | Serotonin release | Anorectic | Substituted amphetamine | Withdrawn |
Picilorex demonstrates a distinctive pharmacological profile characterized by:
The compound's withdrawal from markets coincided with increased regulatory scrutiny of anorectics during the 1990s, positioning Picilorex as a transitional compound between first-generation amphetamines and modern obesity pharmacotherapies [4].
Picilorex (IUPAC name: 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine) presents a structurally distinct anorectic compound featuring a methylated pyrrolidine core decorated with chlorophenyl and cyclopropyl substituents. This arrangement creates a chiral center with potential stereochemical implications for receptor binding affinity and selectivity [1] [4].
The compound's molecular formula is C₁₄H₁₈ClN, with a molecular weight of 235.75 g/mol (235.76 g/mol according to some sources, reflecting typical analytical variance). Its structural organization comprises:
Table 2: Comprehensive Structural Identifiers of Picilorex
Property | Identifier |
---|---|
Systematic IUPAC Name | 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
CAS Registry | 62510-56-9 |
SMILES Notation | CC1C(CC(N1)C2CC2)c3ccc(cc3)Cl |
InChI Key | PZJBWSQQDMRZHY-UHFFFAOYSA-N |
Molecular Formula | C₁₄H₁₈ClN |
Exact Mass | 235.1128 g/mol |
Monoisotopic Mass | 235.1128 g/mol |
Topological Polar Surface Area | 12 Ų |
The crystalline compound exhibits stability under recommended storage conditions (room temperature in continental US), though specific stability data remains proprietary. Its structural features include:
Biochemically, Picilorex interacts with monoamine transporters through competitive inhibition, with its pyrrolidine nitrogen potentially forming critical hydrogen bonding interactions at the transporter active site. The chlorophenyl moiety may participate in π-π stacking interactions with aromatic residues in transporter proteins, while the cyclopropyl group potentially modulates binding kinetics through steric and electronic effects [4].
While Picilorex has been discontinued as a commercial pharmaceutical, research applications persist in several specialized domains:
Therapeutic hypotheses currently under investigation include:
Table 3: Potential Research Applications of Picilorex Derivatives
Research Domain | Structural Modification | Therapeutic Target | Current Status |
---|---|---|---|
Neuropharmacology | Halogen substitution | Dopamine transporter | Preclinical screening |
Metabolic Disorders | Piperazine hybrid systems | CETP inhibition | Patent-protected concepts |
Medicinal Chemistry | Stereochemical optimization | Monoamine receptor selectivity | Computational modeling |
The compound's research availability remains restricted through specialized chemical suppliers (e.g., MedChemExpress) with typical quantities ranging from 50mg to 250mg for research purposes only, subject to controlled substance regulations in most jurisdictions [1]. Contemporary research focuses primarily on structural analogs rather than Picilorex itself, with particular interest in modifying the chlorophenyl moiety and exploring stereochemical variations to optimize receptor binding profiles while potentially mitigating adverse effect liabilities [3] [4].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1